
1H-Indole-3-acetic acid, 4-nitrophenyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nitrophenyl 1H-Indole-3-acetic Acid Ester is a synthetic compound that belongs to the class of indole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 1H-Indole-3-acetic Acid Ester typically involves the esterification of 1H-indole-3-acetic acid with 4-nitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include anhydrous solvents like dichloromethane and are performed under inert atmosphere to prevent moisture interference.
Industrial Production Methods
While specific industrial production methods for 4-Nitrophenyl 1H-Indole-3-acetic Acid Ester are not well-documented, the general approach would involve large-scale esterification processes. These processes would utilize continuous flow reactors to ensure efficient mixing and reaction control, along with automated systems for monitoring and maintaining optimal reaction conditions.
化学反应分析
Types of Reactions
4-Nitrophenyl 1H-Indole-3-acetic Acid Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and indole derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products
Oxidation: Nitro-indole derivatives.
Reduction: Amino-indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
科学研究应用
4-Nitrophenyl 1H-Indole-3-acetic Acid Ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for various industrial chemicals.
作用机制
The mechanism of action of 4-Nitrophenyl 1H-Indole-3-acetic Acid Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nitrophenyl group can participate in electron transfer reactions, while the indole moiety can interact with biological macromolecules through π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
Indole-3-acetic Acid: A naturally occurring plant hormone with similar structural features but lacks the nitrophenyl group.
4-Nitrophenyl Acetate: Shares the nitrophenyl ester functionality but lacks the indole moiety.
1H-Indole-3-acetic Acid Methyl Ester: Similar ester structure but with a methyl group instead of the nitrophenyl group.
Uniqueness
4-Nitrophenyl 1H-Indole-3-acetic Acid Ester is unique due to the combination of the indole and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for studying complex
属性
CAS 编号 |
5157-45-9 |
|---|---|
分子式 |
C16H12N2O4 |
分子量 |
296.28 g/mol |
IUPAC 名称 |
(4-nitrophenyl) 2-(1H-indol-3-yl)acetate |
InChI |
InChI=1S/C16H12N2O4/c19-16(22-13-7-5-12(6-8-13)18(20)21)9-11-10-17-15-4-2-1-3-14(11)15/h1-8,10,17H,9H2 |
InChI 键 |
IENNLMOTZKBUKG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-({[4-(4-[4-(Hydroxymethyl)phenyl]-6-{[(2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxan-2-yl)phenyl]methyl}amino)-8-oxooctanoic acid](/img/structure/B13415252.png)
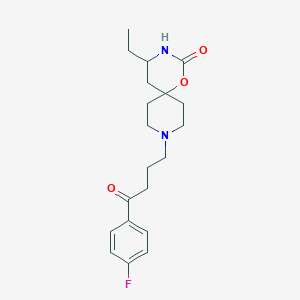
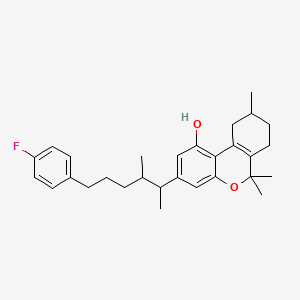
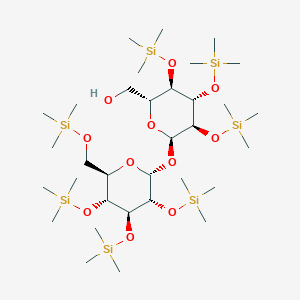
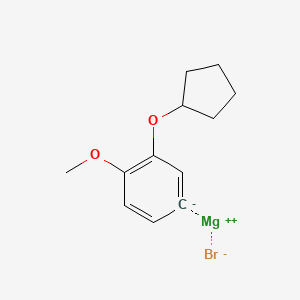
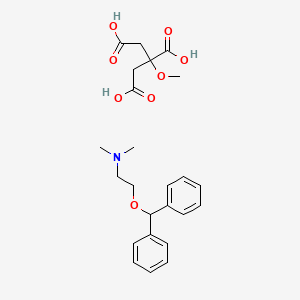
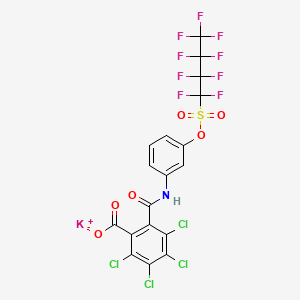
![2-Trimethylsilylethyl 1-methyl-4-[[1-methyl-4-[(1-methylimidazole-2-carbonyl)amino]pyrrole-2-carbonyl]amino]pyrrole-2-carboxylate](/img/structure/B13415292.png)
![1-Amino-9-Methyl-9-Azabicyclo[3.3.1]Nonane](/img/structure/B13415299.png)

![(4R)-4-[(3R,5S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13415319.png)
![1-Fluoro-2-[(S)-methanesulfinyl]benzene](/img/structure/B13415321.png)
